molecular formula C12H20ClNO3 B1382494 1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride CAS No. 1803584-76-0

1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride

Cat. No.: B1382494
CAS No.: 1803584-76-0
M. Wt: 261.74 g/mol
InChI Key: JRHGLQHFVKEBJL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-12(14,8-13)7-9-4-5-10(15-2)11(6-9)16-3;/h4-6,14H,7-8,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHGLQHFVKEBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride typically involves multi-step organic reactions One common method starts with the alkylation of 3,4-dimethoxybenzaldehyde with a suitable alkylating agent to introduce the methylpropanol group This is followed by the reduction of the resulting intermediate to form the corresponding alcohol

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates. Purification steps such as recrystallization and chromatography are crucial to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, sulfonyl chlorides, and other electrophiles in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions, such as neurological disorders.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride
  • CAS Number : 1803584-76-0
  • Molecular Formula: C₁₂H₂₀ClNO₃
  • Molecular Weight : 261.75 g/mol
  • Structure : Features a tertiary alcohol (-OH), a primary amine (-NH₂), and a 3,4-dimethoxyphenyl group attached to a branched propane backbone, with a hydrochloride counterion .

Physicochemical Properties :

  • Appearance : White to off-white powder.
  • Storage : Stable at room temperature.

The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules. Below is a comparative analysis of structurally or functionally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Molecular Weight Key Functional Groups Biological Activity/Application Reference
1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride 261.75 Tertiary alcohol, primary amine Research chemical (SAR studies)
Diaveridine Hydrochloride 314.78 Pyrimidine, diamine Antibacterial (veterinary use)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 285.34 Benzamide, phenethylamine Neuroprotective (in vitro models)
Vernakalant Hydrochloride 385.93 Cyclohexyl-pyrrolidinol, ethoxy group Antiarrhythmic (atrial fibrillation)
Verapamil Hydrochloride 491.07 Nitrile, tertiary amine Calcium channel blocker (hypertension)
Z. montanum Compound-1 410.47 Styrylcyclohexene Neurotrophic (PC12 cell differentiation)
Key Observations :

Structural Diversity: The target compound’s branched amino alcohol structure distinguishes it from pyrimidine-based Diaveridine or benzamide derivatives like Rip-B. Its amine and alcohol groups may enhance solubility compared to purely aromatic analogs . Verapamil and Vernakalant feature more complex backbones (e.g., cyclohexyl or nitrile groups), enabling interactions with ion channels .

Biological Activity: Neurotrophic Potential: Both the target compound and Z. montanum derivatives (e.g., Compound-1) contain the 3,4-dimethoxyphenyl group, which is associated with neurotrophic effects in neuronal cells . However, Z. montanum compounds showed higher efficacy in PC12 cell differentiation, likely due to their conjugated styrylcyclohexene systems . Cardiovascular Applications: Vernakalant and Verapamil target ion channels, whereas the target compound’s primary amine could modulate adrenergic or dopaminergic receptors, though this remains speculative without direct evidence .

Pharmacokinetic Considerations: The hydrochloride salt form of the target compound improves aqueous solubility, a feature shared with Verapamil and Vernakalant . Lipophilicity varies: Rip-B’s benzamide group increases membrane permeability compared to the polar amino alcohol in the target compound .

Table 2: Functional Group Impact on Activity
Functional Group Example Compound Role in Bioactivity
3,4-Dimethoxyphenyl All compounds above Enhances binding to aromatic receptor pockets
Primary Amine Target compound Potential for hydrogen bonding or ion pairing
Benzamide Rip-B Stabilizes interactions via π-stacking
Pyrimidine Diaveridine Disrupts bacterial folate synthesis

Biological Activity

Overview

1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride (CAS No. 1803584-76-0) is a synthetic organic compound with significant interest in medicinal chemistry and biological research. Its unique structure, featuring an amino group and a dimethoxyphenyl moiety, suggests potential applications in pharmacology, particularly concerning enzyme inhibition and receptor interactions.

  • Molecular Formula : C₁₂H₁₉ClN₃O₃
  • Molar Mass : 261.75 g/mol
  • IUPAC Name : 1-amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol; hydrochloride
  • Appearance : White to off-white powder

The biological activity of 1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound may function as an inhibitor or modulator in various biochemical pathways, potentially affecting neurotransmitter systems and cellular signaling mechanisms.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For example, studies have shown that similar compounds can inhibit monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters such as serotonin and dopamine. This suggests a potential role in treating mood disorders or neurodegenerative diseases.

Receptor Binding

The structural characteristics of 1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride imply possible interactions with various receptors, including:

  • Adrenergic Receptors : Potential implications in cardiovascular health.
  • Dopaminergic Receptors : Possible effects on mood regulation and psychotropic activity.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • In Vitro Studies :
    • A study assessing the cytotoxicity of related compounds demonstrated that modifications in the phenyl group significantly affected cell viability in cancer cell lines.
    • Another investigation highlighted the compound's potential to inhibit cell proliferation in specific tumor models.
  • Animal Models :
    • In animal studies, administration of similar compounds led to observable changes in behavior corresponding to enhanced serotonergic activity, suggesting a possible anxiolytic effect.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride, it is essential to compare its biological activity with structurally similar compounds:

Compound NameStructureKey Biological Activity
1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-olLacks one methoxy groupLower receptor affinity
3,4-DimethoxyphenethylamineSimpler structurePrimarily stimulant effects
1-Amino-2-methyl-3-phenylpropan-2-olDifferent substituentsVaries in enzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride
Reactant of Route 2
1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.